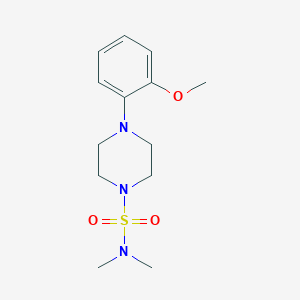
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally similar compounds often involves multi-step chemical reactions that can include silylation, acetylation, and the formation of heterocycles or cyclic compounds through reactions with various silanes or other reagents. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide through reactions with methyl(organyl)dichlorosilanes illustrates a method for creating complex molecules with specific functional groups, leading to heterocyclic compounds with distinct properties (Lazareva et al., 2017).
Molecular Structure Analysis
Molecular structure determination often involves spectroscopic techniques and crystallography to elucidate the arrangement of atoms within a molecule. The crystal structure analysis of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, provides insights into their conformation, intermolecular interactions, and how these aspects influence the compound's physical and chemical properties (Camerman et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can lead to the formation of various compounds with diverse functionalities. For instance, reactions can result in the synthesis of heterocyclic compounds, silanes, and other derivatives through processes such as hydrolysis, methylation, and transsilylation. These reactions are crucial for modifying the chemical structure and tailoring the properties of the compounds for specific applications (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. X-ray diffraction analysis and spectroscopic methods are commonly used to determine these properties, providing valuable information on the compound's stability, solubility, and suitability for various applications. For example, the crystal structure and hydrogen bonding patterns in similar compounds have been extensively studied to understand their physical characteristics (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for participating in chemical reactions, are critical for both theoretical studies and practical applications. Investigations into the reactivity of acetamide derivatives with various reagents can reveal mechanisms of action, potential uses in synthesis, and the formation of new compounds with desired functionalities (Gouda et al., 2022).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-7-8-15(24-2)14(9-11)19-16(21)10-20-17(22)12-5-3-4-6-13(12)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDRLHYXIDGWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5646720.png)

![N-(4-chlorophenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5646753.png)
![3-[2-(2-ethoxy-1-propen-1-yl)-5-methoxy-1,3-benzoxazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5646771.png)
![8-methoxy-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-3-chromanecarboxamide](/img/structure/B5646777.png)
![2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646787.png)
![3-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5646788.png)



![(1S*,5R*)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5646819.png)
![(3R*,4S*)-1-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646825.png)

![N-(2-chloro-6-methylphenyl)-8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5646833.png)